![molecular formula C20H13N3O7S B094975 Erio chromeblack CAS No. 16279-54-2](/img/structure/B94975.png)
Erio chromeblack
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Overview
Description
Erio chromeblack is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and is known by the name C.I. Mordant Black 11. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-7-nitro-1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the precise control of pH, temperature, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Erio chromeblack undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
Analytical Chemistry
Complexometric Titrations
EBT is primarily utilized as a metal ion indicator in complexometric titrations, particularly with ethylenediaminetetraacetic acid (EDTA). It effectively determines the concentration of metal ions such as calcium (Ca2+), magnesium (Mg2+), and other hardness ions in water samples. The distinct color change from blue to wine-red upon binding with metal ions enhances the accuracy of these titrations .
Water Hardness Testing
In water quality analysis, EBT is crucial for assessing total hardness. It helps ensure safe drinking water and monitors hardness levels in industrial applications such as boiler systems and cooling towers, preventing scaling and corrosion .
Trace Metal Analysis
EBT is also employed for detecting trace amounts of metal ions in environmental samples, making it an essential tool in environmental monitoring .
Water Quality Analysis
Municipal Water Testing
EBT plays a significant role in municipal water testing by determining water hardness, which is vital for public health .
Industrial Water Systems
In industrial settings, EBT is used to monitor water quality in various systems, ensuring that operational parameters remain within safe limits .
Environmental Monitoring
The dye is utilized to analyze surface and groundwater for metal ion content, contributing to environmental protection efforts .
Textile Dyeing
EBT serves as a dye in the textile industry, providing rich colors particularly on fabrics like wool, silk, and nylon. Its color fastness ensures that dyed materials resist fading over time, making it a preferred choice for high-quality textile applications .
Environmental Remediation
Recent studies have highlighted the potential of EBT in environmental remediation efforts, particularly in removing contaminants from wastewater. Various adsorbents have been developed to efficiently remove EBT from aqueous solutions:
- Chitosan-Zeolite Composites : Research demonstrated an 86% reduction in EBT concentration using chitosan/zeolite composites within approximately 500 minutes. This indicates effective adsorption capabilities of the composite material .
- Microalgae-Derived Biochar : A study using biochar derived from Chlorella vulgaris showed an 82.31% removal efficiency for EBT at specific conditions (100 ppm initial concentration) within an hour .
- Magnetic Nanoparticles : Magnetic NiFe2O4 nanoparticles were synthesized for efficient dye removal, achieving maximum adsorption at a pH of 6.0 with a capacity of 47 mg/g under optimal conditions .
Summary of Key Applications
Application Area | Description |
---|---|
Analytical Chemistry | Used as a metal ion indicator in complexometric titrations; detects trace metals. |
Water Quality Analysis | Essential for municipal and industrial water testing; monitors environmental contamination levels. |
Textile Industry | Provides vibrant colors; good color fastness on various fabrics. |
Environmental Remediation | Effective in removing EBT from wastewater using various adsorbents like composites and nanoparticles. |
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dyeing processes where the compound binds to fabric fibers. The molecular targets include aromatic rings and functional groups that interact with the azo linkage, leading to the formation of stable complexes.
Comparison with Similar Compounds
- 1-Naphthalenesulfonic acid, 4-hydroxy-1-naphthalenyl azo-7-nitro-
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-Hydroxy-1-naphthalenesulfonic acid
Comparison: Erio chromeblack is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in dyeing and analytical techniques.
Properties
CAS No. |
16279-54-2 |
---|---|
Molecular Formula |
C20H13N3O7S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30) |
InChI Key |
SXYCCJAPZKHOLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
Key on ui other cas no. |
16279-54-2 |
Related CAS |
3618-58-4 (mono-hydrochloride salt) 75790-88-4 (mono-potassium salt) |
Synonyms |
diamond black eriochrome black A eriochrome black A, monopotassium salt eriochrome black A, monosodium salt |
Origin of Product |
United States |
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